molecular formula C21H16FN5O3S B2908713 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-96-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2908713
CAS No.: 852373-96-7
M. Wt: 437.45
InChI Key: DDILIVZHUKBHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 402.49 g/mol
  • CAS Number : 618411-84-0

The compound's biological activity is largely attributed to its structural components, which include a dihydrobenzo[dioxin] moiety and a triazolopyridazine segment. These components are known to interact with various biological targets:

  • Inhibition of Enzymes : The thioacetamide group is hypothesized to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties.

  • In Vitro Studies : The compound was tested against several cancer cell lines, including HeLa and A549. Results indicated significant cytotoxicity with IC50 values ranging from 0.45 µM to 1.18 µM, showcasing its potential as a therapeutic agent against various cancers .
Cell LineIC50 (µM)Reference
HeLa0.45
A5491.18

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Studies indicate that the compound triggers intrinsic apoptotic pathways as evidenced by increased caspase activity and mitochondrial depolarization.
  • Cell Cycle Arrest : Flow cytometry analysis revealed significant accumulation of cells in the G2/M phase post-treatment.

Case Studies

A notable study examined the effects of this compound on human cancer cell lines. In this study:

  • Methodology : Various concentrations of the compound were applied to cultured cancer cells over a period of 48 hours.
  • Results : The study reported a dose-dependent decrease in cell viability across multiple cancer lines, confirming its potential as an anticancer agent.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDILIVZHUKBHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.